(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
CAS No.: 886915-68-0
Cat. No.: VC4547138
Molecular Formula: C20H21N5O3S2
Molecular Weight: 443.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886915-68-0 |
|---|---|
| Molecular Formula | C20H21N5O3S2 |
| Molecular Weight | 443.54 |
| IUPAC Name | [4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C20H21N5O3S2/c1-2-15-21-20-25(22-15)19(27)17(30-20)16(14-6-4-12-29-14)23-7-9-24(10-8-23)18(26)13-5-3-11-28-13/h3-6,11-12,16,27H,2,7-10H2,1H3 |
| Standard InChI Key | CNTDOKQNRZMJNG-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Introduction
The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule featuring a thiazolo[3,2-b] triazole moiety linked to a piperazine ring, a furan moiety, and a thiophene ring. This structure suggests potential biological activities, given the known properties of similar compounds.
Potential Biological Activities
Compounds with similar structures have shown:
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Analgesic and Anti-inflammatory Effects: These are often associated with the inhibition of COX enzymes, which play a crucial role in inflammation and pain pathways.
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Anticancer Properties: Some triazole and thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
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Neuroprotective Effects: Preliminary studies suggest potential applications in neurodegenerative diseases by modulating signaling pathways associated with neuronal survival and inflammation.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic reactions, including oxidation and reduction processes. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Future Research Directions
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In Vitro Studies: Investigate the compound's effects on various cell lines to assess its anticancer and anti-inflammatory properties.
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In Vivo Models: Conduct animal studies to evaluate its analgesic and neuroprotective effects.
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Molecular Modeling: Perform computational studies to predict interactions with biological targets and optimize its structure for improved efficacy.
Given the lack of specific information on this compound from reliable sources, future studies should focus on synthesizing and characterizing it thoroughly to unlock its potential applications in medicine and research.
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